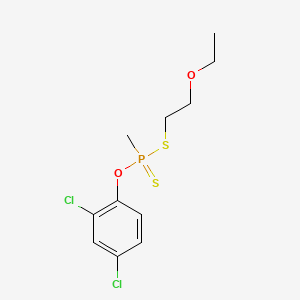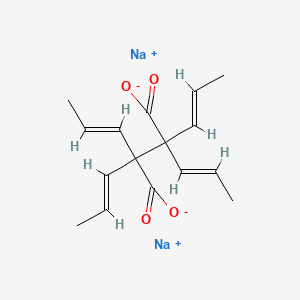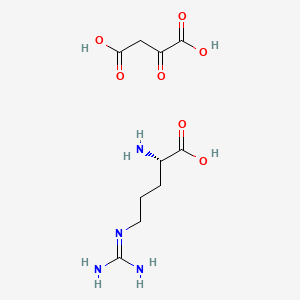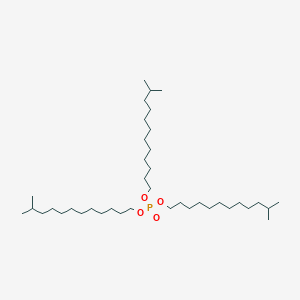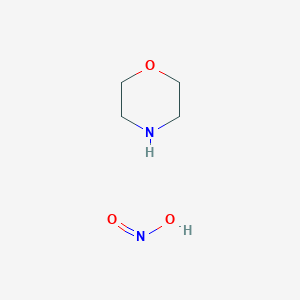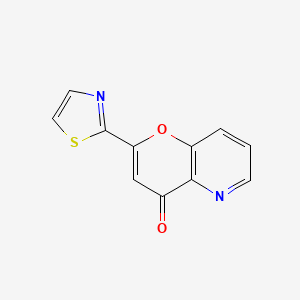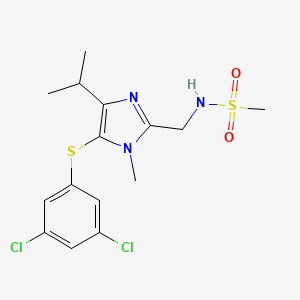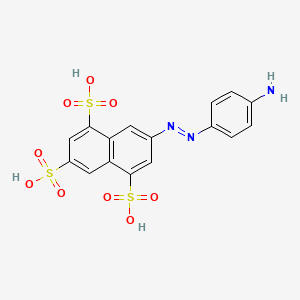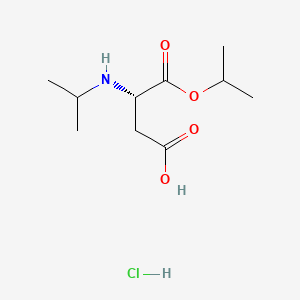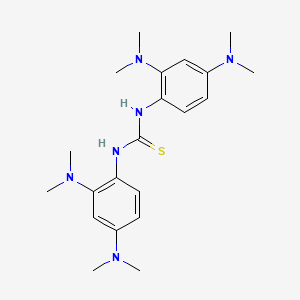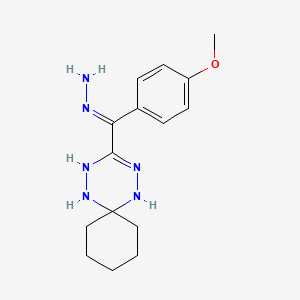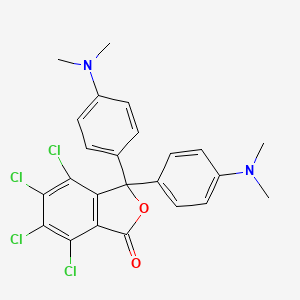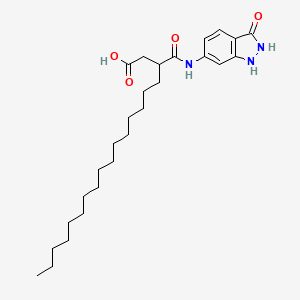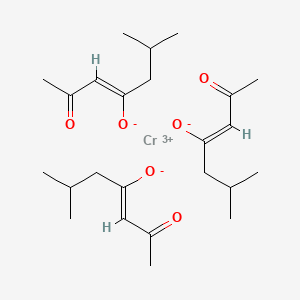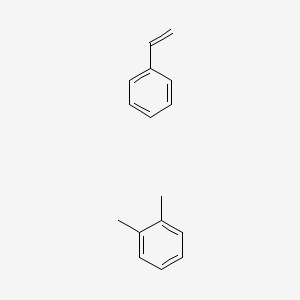
Distyrylxylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Distyrylxylene is an organic compound belonging to the class of aromatic hydrocarbons. It is characterized by a benzene ring substituted with two styryl groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Distyrylxylene can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this process, benzene is reacted with styryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve maintaining a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, this compound is produced through catalytic processes that involve the use of transition metal catalysts. These catalysts facilitate the formation of the styryl groups on the benzene ring. The industrial production also involves optimizing reaction conditions to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Distyrylxylene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2). The reaction is typically carried out in an acidic medium.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions can be performed on this compound using reagents like nitric acid (HNO3) or halogens (e.g., chlorine, bromine) under controlled conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of distyrylbenzoic acid.
Reduction: Reduction reactions can produce distyrylbenzene derivatives.
Substitution: Substitution reactions can result in the formation of halogenated this compound derivatives.
Scientific Research Applications
Distyrylxylene has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: this compound derivatives are explored for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to develop this compound-based compounds for therapeutic applications, including drug delivery systems and diagnostic agents.
Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which distyrylxylene exerts its effects depends on its specific application. For example, in antimicrobial activity, this compound derivatives may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary based on the biological system and the specific derivative used.
Comparison with Similar Compounds
Xylene: A mixture of three isomeric dimethylbenzenes.
Styrene: An aromatic monomer used in the production of polystyrene.
Properties
CAS No. |
68411-40-5 |
|---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
styrene;1,2-xylene |
InChI |
InChI=1S/C8H10.C8H8/c1-7-5-3-4-6-8(7)2;1-2-8-6-4-3-5-7-8/h3-6H,1-2H3;2-7H,1H2 |
InChI Key |
JOPUGMCRSOXVGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C.C=CC1=CC=CC=C1 |
Related CAS |
68298-88-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


